molecular formula C17H17N3NaO6S2 B1668397 Cephapirin sodium CAS No. 24356-60-3

Cephapirin sodium

Cat. No.: B1668397
CAS No.: 24356-60-3
M. Wt: 446.5 g/mol
InChI Key: FKAFVHOJYJGQLK-OALZAMAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cephapirin Sodium is a first-generation cephalosporin antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. It is commonly used in veterinary medicine and was previously used in human medicine under the trade name Cefadyl. This compound is known for its resistance to beta-lactamases, making it effective against staphylococci, except for methicillin-resistant strains .

Mechanism of Action

Target of Action

Cephapirin sodium, a first-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

This compound exhibits its bactericidal activity by inhibiting cell wall synthesis via its affinity for PBPs . By binding to these proteins, this compound interferes with the final stage of bacterial cell wall synthesis, leading to cell lysis . It is more resistant to beta-lactamases than penicillins, making it effective against most staphylococci, except methicillin-resistant staphylococci .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the cell wall structure weakens the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

This compound is rapidly metabolized to desacetylcephapirin in the mammary gland, with desacetylcephapirin being the predominant agent in milk until 48 hours after infusion . The pharmacokinetics of cephapirin and desacetylcephapirin were similar for all treatment groups, with a 1-compartment model providing a better fit than a 2-compartment model in most instances . The rate and extent of deacetylation decrease from rodents to dogs to humans .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, this compound causes bacterial cell lysis, leading to the eradication of bacterial infections . It has a wide spectrum of activity against both gram-positive and gram-negative organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pattern of cephapirin excretion in dairy cows was found to be influenced by milking frequency and dosing interval . This information can help develop manure segregation and treatment methods to minimize the risk of antibiotic loading to the environment from dairy farms .

Biochemical Analysis

Biochemical Properties

Cephapirin Sodium has a wide spectrum of activity against gram-positive and gram-negative organisms . It is more resistant to beta-lactamases than penicillins, making it effective against staphylococci, with the exception of methicillin-resistant staphylococci . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting cell wall synthesis . This leads to the death of the bacterial cells, thereby treating the infection .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . By binding to these proteins, this compound prevents the final step of cell wall synthesis in bacterial cells, leading to cell lysis .

Dosage Effects in Animal Models

It is used in veterinary medicine, indicating its safety and efficacy in animals .

Metabolic Pathways

As a cephalosporin, it is likely metabolized in the liver and excreted in the urine .

Transport and Distribution

This compound is typically administered as its sodium salt, which is highly soluble in water . This solubility is advantageous for intravenous and intramuscular injections, ensuring rapid absorption and distribution in the body .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial cell wall where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephapirin Sodium is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves the reaction of 7-ACA with bromoacetyl chloride to form an amide. This intermediate is then reacted with 4-thiopyridine to displace the halo group, resulting in the formation of Cephapirin .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 7-ACA with bromoacetyl chloride under controlled conditions. The reaction is followed by the displacement of the halo group with 4-thiopyridine. The final product is purified and converted to its sodium salt form for use in injectable formulations .

Chemical Reactions Analysis

Types of Reactions: Cephapirin Sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cephapirin Sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Cephapirin Sodium is unique due to its high resistance to beta-lactamases and its effectiveness against a wide range of bacteria. Unlike some other cephalosporins, it is specifically formulated for injectable use and has applications in both human and veterinary medicine .

Properties

CAS No.

24356-60-3

Molecular Formula

C17H17N3NaO6S2

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/t13-,16-;/m1./s1

InChI Key

FKAFVHOJYJGQLK-OALZAMAHSA-N

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.[Na]

Appearance

Solid powder

24356-60-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

21593-23-7 (Parent)

shelf_life

>2 years if stored properly

solubility

SOL IN WATER /CEPHAPIRIN SODIUM/
VERY SOL IN DIL HYDROCHLORIC & GLACIAL ACETIC ACID;  INSOL IN CHLOROFORM, ETHER, TOLUENE /CEPHAPIRIN SODIUM/
1.51e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL P 1322
BL-P 1322
BLP 1322
Brisfirina
Céfaloject
Cefadyl
Cefapirin
Cephapirin
Cephapirin Monosodium Salt
Cephapirin Sodium
Cephapirin, Sodium
Monosodium Salt, Cephapirin
Salt, Cephapirin Monosodium
Sodium Cephapirin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephapirin sodium
Reactant of Route 2
Reactant of Route 2
Cephapirin sodium
Reactant of Route 3
Reactant of Route 3
Cephapirin sodium
Reactant of Route 4
Reactant of Route 4
Cephapirin sodium
Reactant of Route 5
Cephapirin sodium
Reactant of Route 6
Reactant of Route 6
Cephapirin sodium
Customer
Q & A

Q1: How does Cephapirin sodium exert its antibacterial activity?

A1: this compound, a first-generation cephalosporin antibiotic, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. [] It targets the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linking of peptidoglycan units. This weakens the cell wall, ultimately leading to bacterial cell lysis and death. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, this information can be readily found in drug databases and chemical references. Consult those resources for specific details.

Q3: Can this compound be frozen and thawed without compromising its stability?

A3: Yes, research indicates that this compound admixtures, when frozen for 14 days and then thawed either conventionally or via microwave, retain at least 90% of their labeled content. The rate of degradation was not significantly influenced by the thawing method. []

Q4: Are there specific storage recommendations for this compound?

A4: The presence of impurities in commercial this compound samples suggests that it should be stored in closed containers to minimize degradation. []

Q5: How long does it take for this compound to be eliminated from milk after intramammary infusion?

A5: In lactating dairy cattle receiving an 8-day extended therapy of intramammary this compound (200 mg per gland every 24 hours), the drug concentration fell below the approved tolerance limit within 96 hours after the last infusion. This aligns with the labeled withdrawal time for the preparation. []

Q6: Does the milk fraction (foremilk, bucket milk, strippings) influence the measured concentration of this compound after intramammary infusion?

A6: Yes, a study revealed that this compound concentrations were significantly higher in foremilk compared to bucket milk or strippings after intramammary infusion. This highlights the importance of specifying the milk fraction used in pharmacokinetic and residue studies. []

Q7: What is the efficacy of this compound in treating mastitis caused by Staphylococcus aureus?

A7: Both a 5-day extended therapy [] and a treatment program where this compound was administered based on on-farm culture results [, ] demonstrated efficacy against Staphylococcus aureus mastitis in dairy cows.

Q8: Has this compound been evaluated for the treatment of non-severe clinical mastitis?

A8: Yes, a non-inferiority field trial indicated that this compound is comparable to a broad-spectrum antimicrobial combination in treating non-severe clinical mastitis. []

Q9: Is there evidence to suggest that this compound is effective against gram-positive mastitis pathogens?

A9: While this compound demonstrated an 82% bacteriological cure rate against gram-positive mastitis pathogens, in vitro susceptibility test results were not found to be reliable predictors of treatment success. []

Q10: Are there concerns regarding the development of resistance to this compound?

A10: While the provided abstracts do not directly address resistance development, this is a crucial aspect of antibiotic use. Consulting recent literature on this compound resistance patterns and trends is recommended.

Q11: What are the potential adverse effects associated with this compound use in humans?

A11: While the abstracts mention phlebitis as a potential side effect in some human patients, [, ] a comprehensive assessment of toxicological data requires consultation with relevant pharmacological resources and recent literature.

Q12: Can beta-cyclodextrin be used to reduce this compound residues in milk?

A12: Research suggests that adding beta-cyclodextrin to Cephapirin-tainted raw milk can reduce antibiotic residue levels, potentially through complexation. []

Q13: What analytical methods have been used to quantify this compound in biological samples?

A13: Several studies utilized liquid chromatography-mass spectrometry (LC-MS/MS) to determine Cephapirin and its metabolite concentrations in milk samples. [, , ]

Q14: How does this compound compare to other cephalosporin antibiotics?

A14: In a clinical trial comparing different irrigation solutions at Cesarean section, Cefamandole nafate (a second-generation cephalosporin) demonstrated a greater reduction in endometritis compared to this compound. [, ] Another study found comparable efficacy between this compound and a third-generation cephalosporin, Ceftiofur hydrochloride, in treating nonsevere clinical mastitis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.